molecular formula C25H25N5O3 B11134496 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11134496
M. Wt: 443.5 g/mol
InChI Key: JTXXNCZZNVMGHC-UHFFFAOYSA-N
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Description

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the oxolan-2-ylmethyl and 4-methylphenylmethyl groups. Key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the triazatricyclo structure.

    Functional Group Introduction: Subsequent steps involve the addition of the oxolan-2-ylmethyl group through nucleophilic substitution reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. Its structural features might allow it to interact with specific biological targets, making it useful in drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be developed into drugs for treating various diseases.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique tricyclic structure combined with the oxolan-2-ylmethyl and 4-methylphenylmethyl groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H25N5O3/c1-16-7-9-17(10-8-16)14-27-24(31)19-13-20-23(28-21-6-2-3-11-29(21)25(20)32)30(22(19)26)15-18-5-4-12-33-18/h2-3,6-11,13,18,26H,4-5,12,14-15H2,1H3,(H,27,31)

InChI Key

JTXXNCZZNVMGHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5CCCO5

Origin of Product

United States

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